![molecular formula C18H23N5S B5622362 1,3-dimethyl-5-[4-(2-phenylethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5622362.png)
1,3-dimethyl-5-[4-(2-phenylethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, incorporating various functional groups to achieve the desired molecular framework. For example, a study presented the synthesis of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties through a series of reactions, highlighting the complexity and versatility of synthesizing such compounds (Shawish et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied using techniques such as X-ray crystallography, Hirshfeld surface analysis, and density functional theory (DFT) calculations. These studies reveal intricate details about intermolecular interactions, molecular packing, and electronic properties, providing insights into the molecular architecture and its influence on the compound's physical and chemical behavior (Shawish et al., 2021).
Chemical Reactions and Properties
Compounds in this category often exhibit a range of chemical reactions, influenced by their functional groups and molecular structure. For instance, reactions with thiourea or chloroacetyl chloride can lead to various derivatives, showcasing the compound's reactivity and potential for chemical modifications (Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are determined by the molecular structure and intermolecular interactions, as evidenced by studies on crystal and molecular structures (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are influenced by the compound's functional groups and electronic configuration. Research into the reactions and mechanisms offers valuable information on these properties, facilitating the exploration of new synthetic pathways and applications (Ledenyova et al., 2018).
properties
IUPAC Name |
1,3-dimethyl-5-[4-(2-phenylethyl)piperazin-1-yl]pyrazolo[3,4-d][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5S/c1-14-16-17(21(2)20-14)19-18(24-16)23-12-10-22(11-13-23)9-8-15-6-4-3-5-7-15/h3-7H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOHHTFRCUABJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)N3CCN(CC3)CCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-[4-(2-phenylethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole |
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